1-(1-Aminocyclopentyl)propan-2-one
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Overview
Description
1-(1-Aminocyclopentyl)propan-2-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a cyclopentyl derivative of propanone, featuring an amino group attached to the cyclopentyl ring
Preparation Methods
The synthesis of 1-(1-Aminocyclopentyl)propan-2-one can be achieved through several routes. One common method involves the alkylation of cyclopentanone with an appropriate amine under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-(1-Aminocyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopentyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopentyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
1-(1-Aminocyclopentyl)propan-2-one can be compared with other similar compounds, such as:
Cyclopentanone derivatives: These compounds share the cyclopentyl ring structure but differ in functional groups.
Aminopropanone derivatives: These compounds have similar amino and ketone groups but differ in the ring structure. The uniqueness of this compound lies in its specific combination of the cyclopentyl ring and the amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-aminocyclopentyl)propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 |
InChI Key |
XNQXWKMOKYZEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCCC1)N |
Origin of Product |
United States |
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